N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . This method is efficient and can be performed under microwave-assisted conditions, which significantly reduces reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to a wide variety of products depending on the substituents introduced.
Scientific Research Applications
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)butanamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-4-9(13)11-10-7-5-3-6-8(7)12-14-10/h2-6H2,1H3,(H,11,13) |
InChI Key |
RVXGMWXGCYCNDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2CCCC2=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.